molecular formula C10H22Cl2N2O B3006125 (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 1286207-98-4

(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B3006125
CAS No.: 1286207-98-4
M. Wt: 257.2
InChI Key: RLFNTODPKFTWAK-YQFADDPSSA-N
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Description

(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O and its molecular weight is 257.2. The purity is usually 95%.
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Biological Activity

(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology and its role as a monoamine reuptake inhibitor. This article delves into the biological activity of this compound, summarizing key findings from various studies, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC10H22Cl2N2O
Molecular Weight257.20 g/mol
CAS Number1286207-98-4
Melting PointNot available
LogPNot available

Pharmacological Profile

The biological activity of this compound has been primarily investigated for its effects on neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NA).

Monoamine Reuptake Inhibition

Research indicates that this compound exhibits selective inhibition of 5-HT and NA reuptake. In a study focused on N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, it was found that certain analogues demonstrated dual reuptake inhibition with minimal CYP2D6 inhibition, suggesting a favorable metabolic profile for potential antidepressant activity .

Neuropharmacological Effects

  • Cognitive Enhancement : In rodent models, compounds similar to (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amines have shown procognitive effects, enhancing memory and learning capabilities. The mechanism appears to involve increased cGMP levels in the brain, which is associated with synaptic plasticity .
  • Antidepressant Activity : A series of studies have evaluated the antidepressant-like effects of related compounds in various behavioral tests such as the forced swim test and tail suspension test. Results indicated significant reductions in immobility time, suggesting an antidepressant effect mediated by monoamine modulation .

Structure–Activity Relationship (SAR)

The SAR studies have identified critical structural features that influence the biological activity of these compounds:

  • The presence of a tetrahydro-pyran moiety appears to enhance binding affinity to serotonin transporters.
  • Modifications on the pyrrolidine ring can significantly alter potency and selectivity towards different monoamine transporters .

Summary of Biological Activities

The following table summarizes key biological activities associated with (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amines:

Activity TypeObserved EffectReference
Monoamine Reuptake InhibitionDual inhibition of 5-HT and NA reuptake
Cognitive EnhancementImproved memory in rodent models
Antidepressant ActivityReduced immobility in behavioral tests

Properties

IUPAC Name

(3R)-1-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9;;/h9-10H,1-8,11H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFNTODPKFTWAK-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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